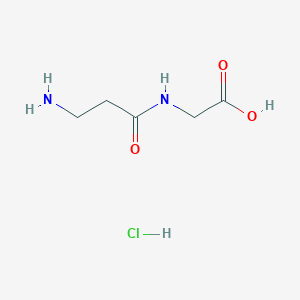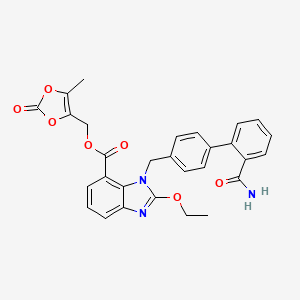
アジルサルタン不純物
説明
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アジルサルタン不純物の用途に関する包括的な分析
アジルサルタン不純物、特に(5-メチル-2-オキソ-1,3-ジオキソール-4-イル)メチル 1-((2’-カルバモイル-[1,1’-ビフェニル]-4-イル)メチル)-2-エトキシ-1H-ベンゾ[d]イミダゾール-7-カルボキシレートとして知られる化合物に関連する不純物は、いくつかの科学研究用途を持っています。以下は、ユニークな用途に焦点を当てた詳細な分析です。
製薬研究開発: アジルサルタン不純物は、新しい医薬品製剤の開発において重要な役割を果たします。 高血圧治療薬としてのアジルサルタンの安定性と有効性を研究するために使用されます . 不純物は、薬物が市場に出る前に、薬の安全性と有効性を確保するために分析されます。
分析方法のバリデーション: アジルサルタンの不純物は、高速液体クロマトグラフィー(HPLC)などの分析方法のバリデーションに不可欠です。 これらの方法は、薬物中に存在する不純物を検出および定量化するために使用され、品質管理と規制コンプライアンスにとって重要です .
作用機序の研究: アジルサルタンの不純物を理解することで、薬物の作用機序を明らかにすることができます。 研究者は、これらの不純物が生物系とどのように相互作用するかを研究することができ、薬物の設計と治療戦略の改善につながります .
毒性学的評価: アジルサルタン不純物は、薬物に関連する潜在的な副作用とリスクを判断するために、毒性学的試験で使用されます。 この情報は、ヒトへの使用のためのアジルサルタンの安全性プロファイルを評価するために不可欠です .
安定性試験: 安定性試験には、さまざまな条件下でのアジルサルタンの検査が含まれ、不純物の形成を観察します。 これらの試験は、保管条件と保存期間が薬物の効力と安全性にどのように影響するかを理解するのに役立ちます .
分解経路の解明: アジルサルタン不純物に関する研究は、薬物の分解経路を解明するのに役立ちます。 この知識は、分解を最小限に抑え、保存期間を延ばすために薬物の製剤を改善するために重要です .
参照標準: アジルサルタン不純物は、薬局方試験における参照標準として機能します。 それらは、薬物の有効成分の同一性、強度、純度、および品質を比較および確認するために使用されます .
環境影響調査: 医薬品の環境影響に関する調査には、薬物不純物の分析が頻繁に含まれます。 アジルサルタン不純物は、環境における挙動と運命を理解するために調査することができます。これは、生態学的リスク評価にとって重要です .
作用機序
Target of Action
Azilsartan, the active moiety of Azilsartan Impurity, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
Azilsartan acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of Angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan is the RAAS . Under normal conditions, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and increased blood pressure. Azilsartan’s antagonistic action at the AT1 receptor inhibits these effects, leading to vasodilation and decreased blood pressure .
Pharmacokinetics
Azilsartan exhibits favorable pharmacokinetic properties. It has a bioavailability of about 60% and reaches peak plasma concentrations within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours , indicating sustained action . Azilsartan also shows a stronger and longer-lasting binding to the AT1 receptor compared to other Angiotensin II receptor blockers (ARBs), which might lead to a more effective reduction in blood pressure .
Action Environment
The action of Azilsartan can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of hydrogen peroxide, acidic and neutral pH, and exposure to heat . It shows greater photostability and resistance to dry heat . These factors can influence the stability and efficacy of Azilsartan in different environments.
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-3-36-28-31-23-10-6-9-22(27(34)37-16-24-17(2)38-29(35)39-24)25(23)32(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)33/h4-14H,3,15-16H2,1-2H3,(H2,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNGXZVKOASTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OCC5=C(OC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102874 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696392-12-7 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1696392-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of high-purity Azilsartan Impurity important for pharmaceutical research and development?
A1: The presence of impurities in active pharmaceutical ingredients (APIs) like Azilsartan can impact the drug's quality, safety, and efficacy. Having access to a high-purity standard of the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate impurity allows researchers to:
- Develop and validate analytical methods: Accurate quantification of impurity levels in Azilsartan drug substance and formulations is crucial. This impurity standard enables the development and validation of sensitive and specific analytical methods [].
- Investigate impurity toxicology: Studying the impurity's potential toxicity and comparing it to Azilsartan itself provides a better understanding of potential side effects and helps establish acceptable limits in the final drug product [].
- Control impurity levels during manufacturing: Knowledge of the impurity's formation pathway allows manufacturers to optimize synthesis and purification processes to minimize its presence in the final Azilsartan drug substance [].
Q2: What is the main advantage of the Azilsartan Impurity synthesis method described in the research paper?
A2: The research presents a straightforward and efficient method to prepare high-purity (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate using readily available Azilsartan as the starting material. The key advantages of this method are:
- Simplicity: The synthesis involves a single-step hydrolysis of Azilsartan using inorganic acid, followed by purification []. This simplicity translates to a shorter preparation time and reduced complexity compared to multi-step synthetic routes.
- High purity: The reported method achieves a purity of greater than 98.5% for the synthesized (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, suitable for its use as an analytical reference standard [].
- Cost-effectiveness: Utilizing readily available Azilsartan as the starting material contributes to the cost-effectiveness of the synthesis, making the impurity standard more accessible for research and quality control purposes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


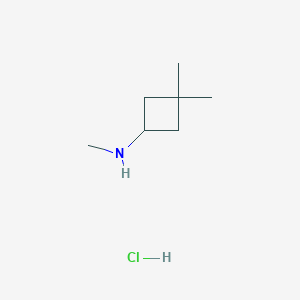
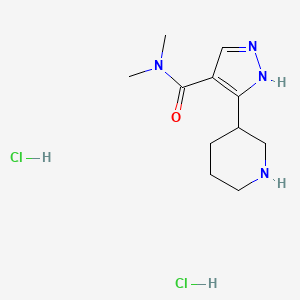
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)
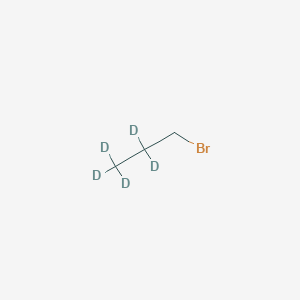
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
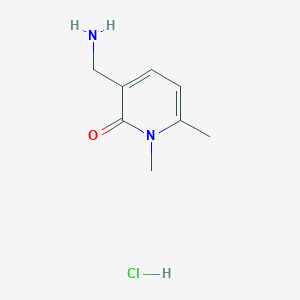
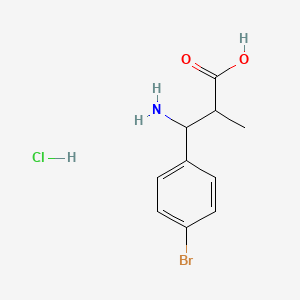
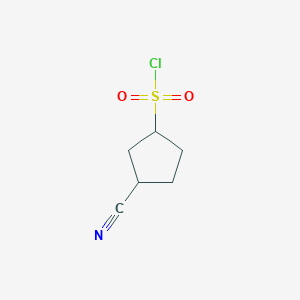
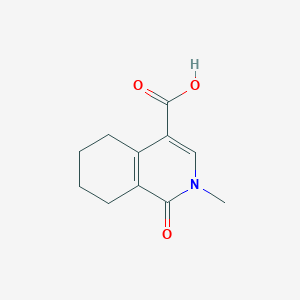
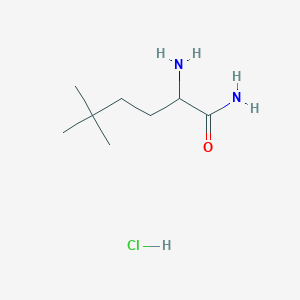
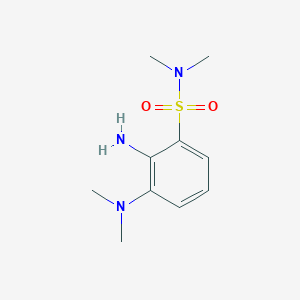
![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)
